Product packaging for 1-(Bromomethyl)naphthalene(Cat. No.:CAS No. 3163-27-7)

1-(Bromomethyl)naphthalene

Cat. No.: B1266630
CAS No.: 3163-27-7
M. Wt: 221.09 g/mol
InChI Key: RZJGKPNCYQZFGR-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Organic and Medicinal Chemistry

Naphthalene and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry. researchgate.netmdpi.com The fused bicyclic aromatic structure of naphthalene serves as a versatile platform for developing a wide array of biologically active compounds. researchgate.netmdpi.com Numerous natural products and synthetic molecules incorporating the naphthalene framework exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netijpsjournal.comekb.eg

The significance of naphthalene derivatives is underscored by the existence of several FDA-approved drugs that feature this moiety, such as naftifine, terbinafine, and propranolol. mdpi.comekb.eg The ability of the naphthalene scaffold to be readily modified allows for the fine-tuning of a compound's biological activity, making it a privileged structure in drug discovery. researchgate.netmdpi.com Researchers continue to explore naphthalene-based compounds for their potential to address a range of health conditions, including cancer, microbial infections, and neurodegenerative diseases. researchgate.netijpsjournal.com

Historical Context of Halomethylated Naphthalene Compounds in Chemical Synthesis

Halomethylation, the process of introducing a halomethyl group (like -CH2Br) onto an aromatic ring, has long been a valuable transformation in organic synthesis. google.com Specifically, halomethylated naphthalenes are important intermediates because the halogen atom can be easily displaced, allowing for the introduction of various other functional groups. google.com

Historically, methods for preparing halomethylated aromatic compounds, including those of naphthalene, involved reactions with formaldehyde (B43269) and hydrogen halides, sometimes with the aid of a catalyst. google.com A common and effective method for the synthesis of 1-(bromomethyl)naphthalene involves the bromination of 1-methylnaphthalene (B46632) using N-bromosuccinimide (NBS). prepchem.com This reaction is often initiated by a radical initiator like azo-bis-isobutyronitrile (AIBN). prepchem.com The development of such synthetic methods has been crucial for making these versatile building blocks readily available for further chemical exploration.

Research Imperatives and Emerging Frontiers for this compound

Current research on this compound is driven by its utility as a versatile precursor in several key areas. The reactive bromomethyl group allows for its use in a variety of reactions, making it a valuable tool for synthetic chemists.

Key Research Areas:

Nucleophilic Substitution Reactions: The bromine atom in this compound is a good leaving group, readily undergoing substitution by a wide range of nucleophiles. This allows for the synthesis of a diverse array of naphthalene derivatives with different functional groups. smolecule.com

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. smolecule.com

Synthesis of Functional Materials: this compound is used in the design and synthesis of functional organic materials. smolecule.com Its incorporation into polymers can impart desirable properties such as thermal stability and efficient charge transport, making them suitable for applications in organic electronics and optoelectronics. smolecule.com

Medicinal Chemistry: In medicinal chemistry, this compound serves as a starting material for the synthesis of new drug candidates. chemimpex.com Its derivatives are investigated for various biological activities. For instance, some derivatives have shown potential as cytochrome P450 inhibitors, which is relevant for studies on drug metabolism. vulcanchem.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₉Br
Molecular Weight 221.10 g/mol
Melting Point 52-56 °C
Boiling Point 175 °C at 10 mmHg
Appearance Off-white crystalline powder or orange solid

Sources: chemimpex.comnih.gov

Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃, 399.65 MHz) Signals corresponding to the aromatic protons and the bromomethyl protons. chemicalbook.com
Mass Spectrometry (m/z) 222 (M⁺), 220 (M⁺), 141 (base peak) oup.com

Source: chemicalbook.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9B B1266630 1-(Bromomethyl)naphthalene CAS No. 3163-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)naphthalene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJGKPNCYQZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185511
Record name 1-(Bromomethyl)naphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-27-7
Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Synthetic Methodologies and Strategic Preparation of 1 Bromomethyl Naphthalene

Direct Bromination Approaches for Naphthalene (B1677914) Methylated Precursors

The most direct route to 1-(bromomethyl)naphthalene involves the benzylic bromination of 1-methylnaphthalene (B46632). This transformation leverages the enhanced reactivity of the methyl group attached to the naphthalene ring system. Two primary methods dominate this approach: photochemical radical bromination and the use of N-bromosuccinimide (NBS).

Photochemical bromination provides a powerful tool for the selective functionalization of benzylic positions. The process is initiated by the photochemical cleavage of a bromine source, which generates bromine radicals that propagate a chain reaction.

Research into the photobromination of 1-methylnaphthalene with N-bromosuccinimide (NBS) in carbon tetrachloride has shown that while conversions are consistently high (nearly 100%), the product distribution is highly dependent on the wavelength of light used. oup.com Irradiation with visible light (using a tungsten lamp) favors the desired benzylic bromide, this compound. In contrast, using UV light (from a high-pressure mercury lamp) leads to a significant increase in byproducts, including those resulting from bromination of the naphthalene nucleus and reactions with the solvent. oup.com This suggests that visible light is more selective for promoting the key hydrogen abstraction step from the methyl group by the bromine radical, minimizing competing reactions. oup.com

A scaled-up procedure for the photochemical bromination of 1-methylnaphthalene has been demonstrated using an aqueous biphasic system, which yields this compound of sufficient purity to be used directly in subsequent synthetic steps without purification. scirp.orgoalib.com

Table 1: Effect of Light Wavelength on Photobromination of 1-Methylnaphthalene with NBS Source: Data compiled from research findings. oup.com

Light Source Wavelength Conversion of 1-Methylnaphthalene (%) Yield of this compound (%) Yield of Nuclear-Brominated Byproducts (%)
Tungsten Lamp > 400 nm (Visible) ~100 High (Major Product) Low

N-Bromosuccinimide (NBS) is the most common and versatile reagent for the benzylic bromination of alkylarenes, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, which is typically initiated by light or a radical initiator like benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN). masterorganicchemistry.comacs.org

The key to successful benzylic bromination with NBS is maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.com This is achieved as NBS reacts with trace amounts of HBr, generated in the propagation step, to regenerate Br₂. This low concentration favors the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or benzene (B151609) are traditionally used. oup.commdma.ch However, studies have shown that polar aprotic solvents like acetonitrile (B52724) can significantly increase the rate of electrophilic aromatic ring bromination, diverting the reaction from the intended benzylic functionalization. mdma.chnih.gov Therefore, for the synthesis of this compound from 1-methylnaphthalene, non-polar solvents are preferred to ensure selectivity for the methyl group. mdma.ch

Table 2: Typical Conditions for NBS Bromination of Methylnaphthalenes Source: Information synthesized from general knowledge and specific studies. oup.commasterorganicchemistry.comacs.org

Substrate Reagent Initiator Solvent Product
1-Methylnaphthalene NBS AIBN or Light Benzene This compound
2-Methylnaphthalene NBS BPO Carbon Tetrachloride 2-(Bromomethyl)naphthalene (B188764)
2,3-Dimethylnaphthalene NBS (1.1 eq) Light (Visible) Benzene 2-(Bromomethyl)-3-methylnaphthalene

Multi-Step Synthetic Strategies for this compound and its Isomers

When direct bromination is not feasible or when specific isomers are required that cannot be obtained from available precursors, multi-step syntheses are employed. These routes offer greater control over the final product's structure.

An innovative multi-step, transition-metal-free approach has been developed for the synthesis of bromomethylated naphthalenes starting from naphthalene itself. dergipark.org.trresearchgate.netdergipark.org.tr This method, while demonstrated for the synthesis of 2-bromo-3-(bromomethyl)naphthalene, illustrates a powerful strategy involving key transformations. The sequence begins with the Birch reduction of naphthalene to produce 1,4-dihydronaphthalene (B28168). dergipark.org.trresearchgate.netdergipark.org.trwikipedia.org

The resulting 1,4-dihydronaphthalene is then reacted with dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide, to form a dichlorocyclopropane adduct. dergipark.org.trresearchgate.net Treatment of this adduct with a strong base like potassium tert-butoxide leads to the elimination of HCl and the formation of a key intermediate, 1H-cyclopropa[b]naphthalene. dergipark.org.trresearchgate.net The final step involves the ring-opening of this strained cyclopropane (B1198618) ring via bromination with molecular bromine (Br₂), which proceeds in excellent yield (97%) to furnish the bromomethylated naphthalene derivative. dergipark.org.tr This pathway highlights the utility of building complexity from a simple aromatic core through controlled reduction and ring-straining/ring-opening strategies. dergipark.org.trresearchgate.net

Achieving regioselectivity—the control of substituent placement on the naphthalene ring—is a central challenge in naphthalene chemistry. For the synthesis of specifically substituted bromomethylated naphthalenes, strategies often involve installing the methyl group or a precursor at the desired position before the final bromination step.

One approach involves the regioselective C-H methylation of naphthaldehyde derivatives using a transient ligand strategy, which has been applied to the total synthesis of natural products. chemistryviews.org While not a direct bromomethylation, this demonstrates a modern method for precise methyl group installation, which can then be converted to the bromomethyl group via NBS bromination.

Another strategy relies on the directing effects of existing substituents. For instance, the bromination of methoxy-substituted naphthalenes with NBS shows high regioselectivity, with the position of bromination being dictated by the activating and directing influence of the methoxy (B1213986) group. mdma.ch By choosing a starting material with a directing group at a specific position, one can control the placement of a bromine atom on the ring. This bromine can then be used in subsequent cross-coupling reactions to introduce a methyl group, which is then brominated to the target bromomethyl functionality.

Mechanistic Investigations and Reaction Pathways of 1 Bromomethyl Naphthalene

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The bromine atom on the benzylic carbon of 1-(bromomethyl)naphthalene is a competent leaving group, making the compound a suitable substrate for nucleophilic substitution reactions. These reactions can proceed through different mechanisms, with the bimolecular nucleophilic substitution (SN2) pathway being particularly significant for this primary benzylic halide. libretexts.orgquora.com

Kinetics and Thermodynamics of SN2 Processes

The kinetics of SN2 reactions are, by definition, second-order, as the rate depends on the concentration of both the substrate and the nucleophile. nih.govnih.gov The rate law is expressed as: Rate = k[R-X][Nu]. wikipedia.org For this compound, the benzylic position significantly accelerates the rate of SN2 reactions compared to analogous alkyl halides. This phenomenon, known as the "benzylic effect," is attributed to the stabilization of the SN2 transition state. idc-online.com During the reaction, the p-orbitals of the adjacent naphthalene (B1677914) ring can overlap with the p-orbital of the benzylic carbon undergoing substitution, delocalizing the electron density of the transition state and lowering its energy. quora.comyoutube.com This conjugation stabilizes the transition state, which has a trigonal bipyramidal geometry, thereby decreasing the activation energy of the reaction. quora.comidc-online.comyoutube.com

Kinetic studies on the closely related compound, 1-(chloromethyl)naphthalene (B51744), reacting with various anilines in methanol (B129727) provide insight into the thermodynamic parameters of such SN2 reactions. The data demonstrates a clear dependence on temperature, fitting the Arrhenius equation. This allows for the calculation of important thermodynamic quantities such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). The isokinetic relationship observed in these studies confirms that the reactions all proceed through the same SN2 mechanism.

Substituted Aniline NucleophileTemperature (°C)Rate Constant (k₂) × 10⁵ (L mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
p-OCH₃3515.8081.1-58.9
p-CH₃358.8383.2-57.7
H353.7086.5-55.6
p-Cl351.5391.1-49.7
Data derived from kinetic studies on the analogous compound 1-(chloromethyl)naphthalene with substituted anilines in methanol.

Role of the Leaving Group in Substitution Mechanisms

The nature of the leaving group is a critical factor in determining the rate of nucleophilic substitution reactions, as the bond to the leaving group is broken in the rate-determining step of both SN1 and SN2 mechanisms. libretexts.orglibretexts.org A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base. rsc.org

In this compound, the bromide ion (Br⁻) serves as the leaving group. Bromide is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). libretexts.org Its stability is due to its large size and high polarizability, which allow the negative charge to be dispersed over a larger volume.

The reactivity of halides as leaving groups in SN2 reactions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. rsc.org This trend is directly related to their basicity, with the weakest base (iodide) being the best leaving group. rsc.org Kinetic studies comparing the reaction rates of ethyl halides with tetrabutylammonium (B224687) cyanide quantify this effect, showing that an ethyl bromide reacts approximately 100 times faster than ethyl chloride, while ethyl iodide reacts another 10 times faster than the bromide. nih.gov

Leaving Group (in Ethyl-X)Relative Rate Constant (M⁻¹ s⁻¹)Relative Reactivity Order
Iodide (I⁻)10⁻¹1000
Bromide (Br⁻)10⁻²100
Tosylate (OTs⁻)10⁻³10
Chloride (Cl⁻)10⁻⁴1
Relative reaction rates for the SN2 reaction of C₂H₅-X with tetrabutylammonium cyanide. nih.gov

Carbon-Carbon Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound is a valuable handle for forming new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These methods allow for the connection of the naphthylmethyl moiety to a wide range of other organic fragments.

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Several named reactions, such as the Suzuki, Negishi, and Sonogashira couplings, are applicable to benzylic halides like this compound. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The scope of the Suzuki reaction has been extended to include alkyl bromides, making it suitable for substrates like this compound. organic-chemistry.org The catalytic cycle involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the activated organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comnih.gov

Negishi Coupling : The Negishi reaction couples an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be converted into its corresponding organozinc reagent, (1-naphthylmethyl)zinc bromide, which can then be coupled with various aryl or vinyl halides. Alternatively, this compound itself can act as the electrophile in couplings with other organozinc reagents. organic-chemistry.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction uses sp²-hybridized halides, its application can be extended. The C(sp³)-Br bond in this compound can participate in Sonogashira-type couplings, particularly with more reactive palladium catalyst systems, to form 1-alkynylnaphthalenes.

Iron-Catalyzed Fluoroalkylative Alkylsulfonylation Mechanisms

Formation of Biaryl and Biheterocyclic Compounds

The functional handle of this compound allows for its incorporation into larger, more complex molecular architectures, including biaryl and biheterocyclic systems.

The formation of biaryl compounds can be achieved indirectly using the cross-coupling methodologies described previously (Section 3.2.1). For instance, a Negishi coupling between (1-naphthylmethyl)zinc chloride and an aryl bromide would yield a diarylmethane structure, a class of biaryl compounds.

The synthesis of biheterocyclic compounds is more direct, often involving the use of this compound as an alkylating agent in an SN2 reaction. A notable example is the synthesis of novel naphthalene-heterocycle hybrids. In these syntheses, various heterocyclic systems containing a nucleophilic nitrogen atom, such as uracil (B121893) derivatives, are alkylated with this compound. The reaction typically proceeds in a polar aprotic solvent like DMF with a mild base such as K₂CO₃ to deprotonate the nucleophile, leading to the formation of a new C-N bond and connecting the naphthalene moiety to the heterocyclic ring.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring system is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to its lower resonance energy per ring. youtube.com In these reactions, the position of substitution is a critical factor, with two possible isomers for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Generally, electrophilic attack on naphthalene preferentially occurs at the α-position (1-position). pearson.comwordpress.com This preference is explained by the stability of the carbocation intermediate, known as the naphthalenonium ion, formed during the reaction. youtube.com The intermediate for α-substitution is more stable because it can be described by more resonance structures that preserve a complete benzene ring (benzenoid structures) compared to the intermediate for β-substitution. wordpress.comyoutube.com This results in a lower activation energy for the α-attack pathway, making it the kinetically favored product. wordpress.com

Common electrophilic aromatic substitution reactions for naphthalene include:

Nitration: The reaction with nitric acid and sulfuric acid yields 1-nitronaphthalene. youtube.compearson.com

Halogenation: Bromination of naphthalene, for example with Br₂ in a solvent like CCl₄, produces 1-bromonaphthalene, often without the need for a Lewis acid catalyst that is typically required for benzene. youtube.comyoutube.com

Friedel-Crafts Acylation: This reaction can be more complex. While α-substitution is generally preferred, the use of bulky reagents or specific solvents like nitrobenzene (B124822) can lead to the formation of the β-substituted product due to steric hindrance at the α-position. wordpress.com

Sulfonation: The sulfonation of naphthalene is temperature-dependent. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. wordpress.comscribd.com At higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product. wordpress.comscribd.com This is because the 1-sulfonic acid can revert to naphthalene, allowing the more stable 2-isomer to accumulate over time. wordpress.com The instability of the 1-isomer is attributed to steric repulsion between the sulfonic acid group and the hydrogen atom at the 8-position. wordpress.com

The presence of the -(CH₂Br) group at the 1-position in this compound influences subsequent electrophilic substitutions. As an alkyl halide group, it is generally considered to be weakly deactivating and an ortho-, para-director. However, in the context of the naphthalene ring, this translates to directing incoming electrophiles primarily to the 4- and 5-positions of the substituted ring.

Summary of Electrophilic Aromatic Substitution on Naphthalene
ReactionReagentsMajor Product (Kinetic Control)Major Product (Thermodynamic Control)Reference
NitrationHNO₃, H₂SO₄1-Nitronaphthalene- youtube.compearson.com
BrominationBr₂, CCl₄1-Bromonaphthalene- youtube.comyoutube.com
Sulfonationconc. H₂SO₄Naphthalene-1-sulfonic acid (at 80°C)Naphthalene-2-sulfonic acid (at 160°C) wordpress.comscribd.com
Friedel-Crafts AcylationRCOCl, AlCl₃1-Acylnaphthalene (e.g., in CS₂)2-Acylnaphthalene (e.g., in Nitrobenzene) wordpress.com

Oxidative and Reductive Transformations of this compound Derivatives

Derivatives of this compound, particularly those where the bromomethyl group has been converted to an aldehyde (forming 1-naphthaldehyde), can undergo further oxidation. The oxidation of aldehyde functional groups on a naphthalene core is a key transformation. copernicus.org In the context of atmospheric chemistry, for instance, the oxidation of naphthalene can lead to ring-opened products containing two aldehyde functions. copernicus.org The subsequent oxidation of these aldehyde groups, often initiated by hydroxyl radicals (OH), involves the abstraction of a hydrogen atom from the aldehyde group. copernicus.orgcopernicus.org This forms a carbonyl radical, which can then undergo further reactions, including ring-closure pathways. copernicus.orgcopernicus.org

A common laboratory method for the selective oxidation of aldehydes to carboxylic acids is the Tollens' test. khanacademy.org This reaction uses a mild oxidizing agent, the Tollens' reagent, which is a solution of silver nitrate (B79036) in ammonia. Aldehydes are oxidized to carboxylate anions, while the silver ions are reduced to elemental silver, forming a characteristic silver mirror. khanacademy.org This method is particularly useful for its selectivity, as it typically does not oxidize other functional groups like alcohols. khanacademy.org Stronger oxidizing agents, such as those based on chromium (e.g., sodium dichromate in sulfuric acid), will also readily oxidize aldehydes to carboxylic acids. khanacademy.org

The bromomethyl group of this compound is readily transformed into other functional groups. For example, hydrolysis can convert it to the corresponding primary alcohol, 1-naphthalenemethanol. Alternatively, if the bromomethyl group is first oxidized to an aldehyde (1-naphthaldehyde), this aldehyde can be reduced to the primary alcohol.

The reduction of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. This transformation can be achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This initial step forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (typically from the solvent or a mild acid workup) protonates the alkoxide oxygen, yielding the primary alcohol.

Proposed Reaction Mechanisms and Characterization of Intermediates

The electrochemical reduction of aromatic halides like this compound can proceed through a radical-anion mechanism. mdpi.com This process is typically a stepwise pathway. mdpi.com First, an electron is transferred from an electrode to the molecule, forming a transient radical anion intermediate. mdpi.com This radical anion is unstable and subsequently undergoes cleavage of the carbon-halogen bond—in this case, the carbon-bromine bond. mdpi.com This cleavage results in the formation of a bromide anion (Br⁻) and a naphthylmethyl radical. mdpi.com

The organic radicals produced can then react further, for example, by coupling with another radical to form a dimer. mdpi.com In the case of radicals derived from 1-bromo-2-methylnaphthalene, the formation of a 1,1'-binaphthalene, 2,2'-dimethyl dimer has been studied. mdpi.com Theoretical calculations, including Density Functional Theory (DFT) and dynamic reaction coordinate (DRC) methods, have been used to model these potential energy surfaces and support the proposed stepwise mechanism. mdpi.com These studies confirm that the electron transfer is a crucial step for the dissociation of the C-Br bond. mdpi.com

The most common bond cleavage reaction for this compound is the scission of the carbon-bromine (C-Br) bond, a carbon-heteroatom bond. As discussed previously, this cleavage is a key step in its reduction via radical-anion pathways. mdpi.com The C-Br bond is the most reactive site in the molecule for many transformations, including nucleophilic substitutions, where the bromide ion acts as a good leaving group. nbinno.com

Cleavage of the more stable carbon-carbon bonds within the aromatic naphthalene ring is a much more challenging transformation and typically requires significant energy input or specific catalytic systems. rsc.org However, such reactions have been observed under specific conditions. For example, phototransformation of certain naphthalene derivatives containing boron substituents has been shown to induce the cleavage of a C-C bond within the naphthalene framework, leading to ring expansion and the formation of benzoborepins. nih.gov This particular reaction is driven by a charge-transfer transition and migration of a substituent from the boron atom to the naphthyl ring. nih.gov While not a direct reaction of this compound itself, this demonstrates that C-C bond cleavage in the naphthalene core is possible under specialized photochemical conditions. nih.gov

Mechanisms of Bond Cleavage
Bond TypeReaction/ConditionMechanism/IntermediateProductsReference
Carbon-Heteroatom (C-Br)Electrochemical ReductionStepwise; formation of a transient radical anion followed by bond cleavage.Naphthylmethyl radical and bromide anion mdpi.com
Carbon-Carbon (in ring)Phototransformation of specific boron-substituted naphthalenesMesityl to py-naphthyl charge-transfer transition and mesityl migration.Benzoborepins nih.gov

Advanced Derivatization and Functionalization Strategies

Design and Synthesis of Functionalized Naphthalene (B1677914) Derivatives

The synthesis of functionalized naphthalene derivatives is crucial for applications in medicinal chemistry, materials science, and chemical biology. lifechemicals.comekb.eg 1-(Bromomethyl)naphthalene acts as a key intermediate in these synthetic pathways. lifechemicals.com

The bromomethyl group is an effective leaving group, readily displaced by a wide array of nucleophiles. This allows for the direct attachment of various functional groups to the naphthalene ring system. For instance, reaction with alkoxides or phenoxides yields ethers, while reaction with amines produces substituted aminomethylnaphthalenes. Thiolates can be used to form thioethers, and cyanide ions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. These reactions significantly expand the chemical diversity of naphthalene-based compounds, allowing for fine-tuning of properties such as solubility, polarity, and biological activity. researchgate.net

Naphthalene-substituted sulfonamides are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. ijbpas.comnih.gov A general approach to synthesizing these derivatives involves the reaction of this compound with a primary or secondary sulfonamide. In a typical reaction, the sulfonamide anion, generated by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group to form a new N-C bond. This reaction directly links the naphthalene moiety to the sulfonamide functional group, creating complex molecules that combine the structural features of both parent compounds. ijbpas.comnih.gov For example, the synthesis of novel sulfonamide derivatives can be achieved by reacting the brominated intermediate of a naphthalene derivative with sulfanilamide (B372717) at low temperatures. ijbpas.com

This compound is an effective alkylating agent for heterocyclic compounds, including biologically important molecules like uracil (B121893). rsc.orgresearchgate.net In synthetic schemes, this compound is used to introduce the naphthalen-1-ylmethyl group onto the uracil ring. nih.gov Research has demonstrated that the alkylation of 1-[ω-(phenoxy)alkyl]uracil derivatives with this compound in a solution of dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base, results in the formation of 1-[ω-(phenoxy)alkyl]-3-(naphthalen-1-ylmethyl) uracil derivatives. nih.gov This reaction proceeds with yields reported to be in the range of 74–89%. nih.gov

Another synthetic route involves the condensation of 2,4-bis(trimethylsilyloxy)pyrimidine with this compound in a boiling anhydrous 1,2-dichloroethane (B1671644) solution to produce 1-(naphthalen-1-ylmethyl)uracil. nih.gov This intermediate can then undergo further reactions to yield more complex target compounds. nih.gov

Alkylation of Uracil Derivatives with this compound
ReactantReagentConditionsProductYieldReference
1-[ω-(phenoxy)alkyl]uracil derivativesThis compoundDMF, K2CO31-[ω-(phenoxy)alkyl]-3-(naphthalen-1-ylmethyl) uracil derivatives74-89% nih.gov
2,4-bis(trimethylsilyloxy)pyrimidineThis compoundAnhydrous 1,2-dichloroethane, reflux1-(Naphthalen-1-ylmethyl)uracilNot specified nih.gov

Rational Design Principles for Novel Derivatization Agents

The rational design of novel derivatization agents derived from this compound is a strategic process that hinges on a deep understanding of structure-property relationships and the specific application for which the new agent is being developed. This approach moves beyond trial-and-error synthesis, employing a more directed and predictive methodology to create molecules with desired functionalities. The inherent reactivity of the bromomethyl group, coupled with the photophysical and steric properties of the naphthalene core, makes this compound a versatile scaffold for such designs.

At its core, the rational design process for derivatization agents based on this compound involves several key principles:

Identification of the Target and Desired Properties: The initial step is to clearly define the purpose of the derivatization agent. This could range from a fluorescent tag for biological imaging to a chiral resolving agent in chromatography. The desired properties will dictate the subsequent design strategy. For instance, a fluorescent probe would require moieties that result in a high quantum yield and a significant Stokes shift.

Understanding Structure-Activity Relationships (SAR): SAR studies are crucial in predicting how modifications to the this compound structure will influence its performance. This involves systematically altering the molecule and observing the effect on its properties. For example, the introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can modulate the fluorescence emission wavelength.

Computational Modeling and In-Silico Design: Computational tools play a pivotal role in modern rational design. Techniques such as molecular docking can predict the binding affinity of a designed derivatization agent with a target biomolecule, as has been explored with naphthalene derivatives for potential anticancer activity. ijpsjournal.comijpsjournal.com This allows for the virtual screening of numerous potential derivatives before committing to their synthesis, saving time and resources.

Strategic Functionalization: The design process focuses on two primary sites for modification: the highly reactive bromomethyl group and the aromatic naphthalene core. The bromomethyl group readily undergoes nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. The naphthalene ring can be further functionalized through electrophilic substitution reactions, enabling fine-tuning of the molecule's electronic and steric properties.

Research Findings in the Design of Naphthalene-Based Agents

Research into naphthalene derivatives provides a foundation for the rational design of agents from this compound. For instance, in the development of fluorescent probes, the principles of photoinduced electron transfer (PeT) and Förster resonance energy transfer (FRET) are often employed. illinois.edursc.org A rationally designed probe might incorporate a recognition element that, upon binding to its target, disrupts a PeT process, leading to a "turn-on" fluorescence signal.

In the context of designing biologically active agents, studies on naphthalimide-based compounds highlight the importance of the naphthalene scaffold in DNA intercalation. researchgate.netnih.gov While not directly derivatized from this compound, these studies provide valuable insights into how the planar aromatic surface of naphthalene can be exploited for specific biological interactions. Similarly, the design of organoselenocyanate-based naphthalene derivatives has been guided by the principle of introducing a pharmacologically active selenocyanate (B1200272) group to leverage potential antitumor and antimicrobial properties. biointerfaceresearch.com

Data-Driven Design Strategies

The following interactive tables illustrate how rational design principles can be applied to create novel derivatization agents from this compound for specific applications.

Table 1: Design Principles for Fluorescent Probes

Design ParameterStructural Modification on this compoundRationale and Expected Outcome
Wavelength Tuning Introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the naphthalene ring.Increases the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift in the emission spectrum.
"Turn-On" Sensing Attachment of a quencher molecule (e.g., a nitro group) via a cleavable linker to the methyl position.The quencher suppresses fluorescence. Cleavage of the linker by a specific analyte restores fluorescence, enabling detection.
Target Specificity Conjugation of a biomolecule-specific ligand (e.g., a peptide or small molecule) to the methyl position.Directs the fluorescent probe to a specific cellular location or protein, allowing for targeted imaging.
Improved Solubility Incorporation of polar functional groups (e.g., -SO₃H, -COOH) on the naphthalene ring or the attached moiety.Enhances water solubility, which is crucial for biological applications.

Table 2: Design Principles for Biologically Active Agents

Design ParameterStructural Modification on this compoundRationale and Expected Outcome
Enhanced Binding Affinity Introduction of hydrogen bond donors/acceptors or charged groups to the attached functional moiety.Improves specific interactions with the active site of a target protein or enzyme.
Increased Cell Permeability Optimization of lipophilicity by adding or removing nonpolar groups.Balances aqueous solubility and membrane permeability to ensure the agent can reach its intracellular target.
Introduction of a Pharmacophore Attachment of a known pharmacologically active group (e.g., a selenocyanate) to the methyl position.Combines the properties of the naphthalene scaffold with the known biological activity of the pharmacophore. biointerfaceresearch.com
Steric Hindrance for Selectivity Introduction of bulky substituents on the naphthalene ring near the reactive site.Can improve the selectivity of the agent for a specific target by preventing binding to other, sterically constrained sites.

By systematically applying these rational design principles, researchers can move beyond the general utility of this compound as a simple building block and engineer sophisticated derivatization agents with precisely tailored properties for a wide range of scientific and technological applications. chemimpex.com

Applications in Specialized Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

As a fundamental building block, 1-(Bromomethyl)naphthalene serves as a key intermediate for constructing complex molecular frameworks, particularly in the synthesis of functionalized polycyclic compounds. guidechem.com The presence of the bromomethyl group facilitates a variety of chemical transformations. Researchers and chemists utilize this compound in reactions like nucleophilic substitution and cross-coupling to create diverse and intricate chemical entities. chemimpex.com

The primary mechanism involves the reaction of the electrophilic benzylic carbon of the bromomethyl group with various nucleophiles. This allows for the straightforward attachment of the naphthylmethyl moiety to other molecules. This reactivity makes it an essential starting material for chemists aiming to synthesize complex structures for applications in pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Examples of Reactions Using this compound

Reaction TypeReactant/ReagentProduct TypeReference
Nucleophilic SubstitutionAminesN-Naphthylmethyl amines chemimpex.com
Nucleophilic SubstitutionAlcohols/PhenolsNaphthylmethyl ethers guidechem.com
Williamson Ether SynthesisSodium AlkoxideNaphthylmethyl ethers guidechem.com
Cross-CouplingOrganometallic ReagentsFunctionalized Naphthalenes chemimpex.com

Precursor for Pharmaceutical and Agrochemical Intermediates

The naphthalene (B1677914) scaffold is a significant structural motif in many biologically active compounds. This compound provides a direct route to introduce this scaffold, making it a crucial precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.comguidechem.com

In the realm of drug discovery, the naphthalene core is recognized as a privileged scaffold. Its derivatives are known to possess a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. ekb.eg The use of this compound allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR). By incorporating the naphthylmethyl group, medicinal chemists can modulate factors such as lipophilicity, steric bulk, and binding interactions with biological targets. chemimpex.com This makes it a valuable tool in the development of new medicinal compounds, particularly in creating naphthalene derivatives that exhibit biological activity against various diseases. chemimpex.comekb.eg

The biological activity of naphthalene-containing compounds is often linked to their metabolism, which is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. nih.gov These enzymes play a critical role in the detoxification of xenobiotics but can also be responsible for the metabolic activation of compounds into toxic intermediates. nih.govresearchgate.net

Research into the interaction of naphthalene derivatives with P450 enzymes is crucial for understanding their pharmacological and toxicological profiles. For instance, studies have shown that specific P450 isoforms, such as CYP2A5 in mice, are essential for the metabolic activation and subsequent toxicity of naphthalene in certain tissues. nih.gov The development of inhibitors for P450 enzymes is a significant area of research, as it can prevent the metabolic inactivation of anticancer drugs or the conversion of procarcinogens to active carcinogens. mdpi.com Compounds containing terminal acetylene or furan groups, for example, can act as mechanism-based inhibitors by forming highly reactive metabolites that bind covalently to the enzyme. researchgate.net The synthesis of various naphthalene derivatives, facilitated by precursors like this compound, allows for detailed mechanistic studies on how the substitution pattern on the naphthalene ring influences interactions with and potential inhibition of specific P450 isoforms. mdpi.com

Synthesis of Advanced Fluorescent Dyes and Pigments

This compound serves as a precursor in the production of various colorants, including advanced fluorescent dyes. guidechem.com The naphthalene moiety is a well-known fluorophore, and its incorporation into larger molecular structures can impart desirable photophysical properties. guidechem.com The synthesis of these dyes often involves reacting this compound with other chromophoric or auxochromic groups. guidechem.com

The resulting dyes are essential in a variety of applications, from biological imaging and diagnostics to materials science. chemimpex.com For example, naphthalene-based fluoresceins have been synthesized and studied for their unique photophysical properties. researchgate.net The creation of novel fluorescent dyes is a continuous effort to push the boundaries of molecular photonics and develop new tools for scientific research. ncl.ac.uk

Table 2: Applications of Dyes Derived from Naphthalene Precursors

Application AreaDescriptionReference
Biological ImagingStaining of cells and tissues for microscopic visualization. chemimpex.com
DiagnosticsUse as fluorescent probes in assays and diagnostic tests. chemimpex.com
Molecular PhotonicsDevelopment of new materials with specific light-emitting properties. ncl.ac.uk
BiomarkersFluorescent tags for labeling and tracking biological molecules. researchgate.net

Role in the Formulation of Specialty Polymers and Resins

In materials science, this compound is used in the formulation of specialty polymers and resins. chemimpex.com Its incorporation into a polymer backbone or as an additive can significantly enhance the material's properties. The rigid and thermally stable naphthalene unit can improve the heat resistance and durability of the final polymer. chemimpex.com

It can also be employed as a reactive intermediate in the production of polymer additives and surfactants, which enhance the performance and stability of end products. chemimpex.com This versatility opens pathways for creating innovative formulations in coatings and adhesives, where improved adhesion and durability are critical performance metrics. chemimpex.com

Applications in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based materials for applications in various electronic and optoelectronic devices. This compound is explored as a building block for the synthesis of organic semiconductors. chemimpex.comtcichemicals.com The naphthalene core is an electron-rich aromatic system that can facilitate charge transport, a key property for semiconductor materials.

By using this compound as a starting material, researchers can synthesize larger, conjugated molecules with tailored electronic properties. tcichemicals.com These organic semiconductors have potential applications in next-generation technologies such as flexible displays, organic light-emitting diodes (OLEDs), and organic solar cells. chemimpex.com

Design and Synthesis of Organic Semiconductor Materials

The field of organic electronics relies on semiconductor materials constructed from π-conjugated molecular systems. This compound is a valuable precursor in the "building-blocks approach" to designing and synthesizing novel organic semiconductors. nih.gov The naphthalene unit itself is a stable and easily functionalized core. nih.gov The primary role of this compound is to act as a reactive intermediate, allowing for the incorporation of the naphthylmethyl group into larger, more complex conjugated architectures.

The design of these materials focuses on tuning their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to facilitate efficient charge injection and transport. rsc.org The synthesis often involves coupling reactions where the bromomethyl group serves as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. By strategically combining naphthalene-based units with other aromatic or heteroaromatic building blocks, chemists can create a diverse library of molecules. nih.gov These new molecules are designed to self-assemble in the solid state, promoting the intermolecular π-π stacking necessary for charge carrier mobility. The inherent rigidity of the naphthalene core helps to enforce a planar geometry in the final molecule, which is crucial for maximizing this π-orbital overlap. Researchers explore these compounds for potential use in next-generation electronic devices like flexible displays and solar cells. chemimpex.com

Development of Organic Photovoltaics and Field-Effect Transistors

The functional materials synthesized from this compound and its derivatives are prime candidates for active components in organic electronic devices, particularly organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). chemimpex.com OFETs are fundamental components of modern electronics, and organic versions offer advantages such as low cost, light weight, and compatibility with flexible substrates. nih.govnih.gov

In OFETs, the organic semiconductor forms the active channel where charge carriers (holes or electrons) move between the source and drain electrodes. city.ac.uk The performance of an OFET is characterized by key metrics, including the charge carrier mobility and the on/off current ratio. Naphthalene-based materials have shown significant promise in this area. For instance, a series of naphthalene derivatives, synthesized using a building-block approach analogous to methods involving this compound, have been incorporated into thin-film transistors. nih.gov These devices have demonstrated high stability and achieved impressive charge mobility values. nih.gov In some configurations, ambipolar performance—the ability to conduct both holes and electrons—has been achieved by combining the naphthalene derivative with an n-type material like copper hexadecafluorophthalocyanine (F16CuPc). nih.gov

The table below summarizes the performance of OFETs based on various naphthalene derivatives, illustrating the potential of this class of materials in electronic applications.

Device ConfigurationSemiconductor MaterialHighest Mobility (cm² V⁻¹ s⁻¹)On/Off RatioTransistor Type
Single-ComponentDiindenonaphthalene (DIN) derivative~0.01> 10⁵p-type
Single-ComponentDistyrylnaphthalene (DSN) derivative0.53> 10⁶p-type
Single-ComponentDiphenylethynylnaphthalene (DPEN) derivative~0.001> 10⁵p-type
Two-Component BilayerDSN / F16CuPc0.73 (hole), ~0.01 (electron)> 10⁵Ambipolar

This data is based on research on naphthalene derivatives designed for organic semiconductor applications. nih.gov

Synthesis of Cyclophanediene Structures for Conformational Studies

This compound and its derivatives, particularly bis(bromomethyl)naphthalene, are crucial starting materials for the synthesis of strained, bridged aromatic structures known as cyclophanes. acs.orgnih.gov These molecules, which feature aromatic "decks" connected by carbon "bridges," are of significant interest because their strained scaffolds provide fundamental insights into chemical bonding and often lead to unusual electronic and optical properties. nih.gov

One notable example is the synthesis of dioctyloxy-2.2naphthalenoparacyclophane-1,13-diene, a complex cyclophanediene. acs.orgnih.gov The synthesis begins with 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, a direct derivative of the parent compound. This multi-step process highlights the utility of the bromomethyl functional group in constructing intricate molecular architectures. acs.orgnih.gov

Synthetic Pathway to a Naphthalenoparacyclophanediene acs.orgnih.gov

StepReactantsKey TransformationProduct
1 1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, 1,4-BenzenedimethanethiolThioether formationDithia3.3naphthalenoparacyclophane
2 Dithia[3.3]...cyclophane, BenzyneStevens rearrangement (ring contraction)Bis(sulfide) [2.2]naphthalenoparacyclophane
3 Bis(sulfide) [2.2]...cyclophane, Hydrogen peroxideOxidationBis(sulfoxide) [2.2]naphthalenoparacyclophane
4 Bis(sulfoxide) [2.2]...cyclophaneThermal pyrolysis (elimination)2.2naphthalenoparacyclophane-1,13-diene

The resulting cyclophanediene structure is highly strained due to the close, face-to-face orientation of the naphthalene and benzene (B151609) decks. X-ray diffraction studies reveal significant distortion from planarity in both aromatic systems. acs.org The larger naphthalene deck is forced into a twisted configuration, while the benzene deck adopts a boat-like conformation. acs.org These conformational studies are critical for understanding how strain and transannular interactions affect the geometry and reactivity of aromatic systems. acs.org

Structural Properties of a Synthesized Naphthalenoparacyclophanediene acs.orgnih.gov

PropertyValueSignificance
Calculated Strain Energy24.3 kcal/molIndicates a high degree of molecular strain.
Inter-deck Distance (Centroid to Centroid)2.96 ÅSignificantly closer than the typical non-bonded distance, causing distortion.
Naphthalene ConformationTwistedThe larger aromatic ring twists to accommodate the strain.
Benzene ConformationBoat-likeThe smaller aromatic ring bends into a non-planar boat shape.

By synthesizing and analyzing these unique molecules, researchers can probe the limits of aromaticity and develop new materials with precisely controlled three-dimensional structures for applications in materials science and optoelectronics. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry serves as a powerful tool for investigating the intrinsic properties of 1-(Bromomethyl)naphthalene at the molecular level. Theoretical models, particularly those grounded in quantum mechanics, allow for the prediction of characteristics that can be challenging to measure experimentally.

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure and reactivity of organic molecules like this compound. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G**, can optimize the molecular geometry and predict vibrational frequencies with a high degree of accuracy when compared to experimental data. researchgate.net

Studies on related brominated naphthalene (B1677914) derivatives demonstrate that DFT is effective in elucidating reaction mechanisms. For instance, in the on-surface dehalogenative coupling of bromomethyl-substituted naphthalenes on metal surfaces like Au(111) or Ag(111), DFT calculations have been used to model the energy profiles for C-Br bond cleavage, radical migration, and subsequent C-C bond formation. d-nb.infomdpi.com These calculations reveal that the position of the substituent significantly influences the activation barriers for such reactions. d-nb.info For derivatives, DFT can also predict how substituents influence electron density across the naphthalene ring, which is crucial for understanding regioselectivity in reactions like Friedel-Crafts alkylation. smolecule.com The analysis of Frontier Molecular Orbitals (HOMO and LUMO) derived from DFT calculations helps in understanding the charge transfer within the molecule and its chemical reactivity.

Theoretical modeling is instrumental in predicting the structural parameters and non-covalent interactions that govern the behavior of this compound in condensed phases. Analysis of the crystal packing of all ten isomers of di(bromomethyl)naphthalene reveals the prevalence of specific intermolecular forces. researchgate.net It is expected that the crystal structure of this compound is significantly influenced by weak hydrogen bonds of the C-H···Br type and Br···Br interactions. researchgate.net

Furthermore, C-H···π and π-π stacking interactions are anticipated due to the presence of the aromatic naphthalene system. researchgate.net Computational studies on related isomers have shown that the orientation of the bromomethyl groups (i.e., pointing to the same or opposite sides of the ring system in di-substituted analogs) dictates the nature of these interactions. researchgate.net X-ray structure determination of related compounds provides precise bond lengths, angles, and torsion angles, which can be compared with values obtained from computationally optimized geometries to validate the theoretical models. acs.org

While this compound is primarily a reactive intermediate, its derivatives are subjects of in silico drug design studies. ijpsjournal.com Computational tools are employed to predict the potential of these derivatives as therapeutic agents. This process involves creating molecular structures and predicting key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. ijpsjournal.comnih.gov

Molecular docking is a key in silico technique used to predict how a ligand (a derivative of this compound) binds to the active site of a biological target, such as a protein or enzyme. mdpi.commdpi.com For example, a study on naphthalene derivatives, including the isomeric 2-(Bromomethyl)naphthalene (B188764), used molecular docking to assess their binding affinity for potential anticancer targets. ijpsjournal.com The results of such simulations are often expressed as a "glide score" or binding energy, indicating the strength of the interaction. The 2-(bromomethyl)naphthalene isomer, for instance, showed a promising glide score of -6.82 in a docking study related to anticancer activity. ijpsjournal.com These simulations help identify crucial binding interactions, such as hydrogen bonds or cation-π interactions, guiding the synthesis of more effective drug candidates. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of this compound. Techniques like NMR and mass spectrometry provide detailed information about the molecule's atomic connectivity, dynamics, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. nih.gov The ¹H NMR spectrum shows characteristic signals for the methylene (B1212753) protons (CH₂) of the bromomethyl group and the seven distinct aromatic protons on the naphthalene ring. chemicalbook.com The chemical shift and coupling patterns of the aromatic protons are complex due to spin-spin coupling and are crucial for confirming the 1-substitution pattern. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for definitive assignment of all proton and carbon signals, especially for more complex derivatives. acs.orgipb.pt These techniques reveal proton-proton coupling networks (COSY), correlations between protons and carbons over two or three bonds (HMBC), and spatial proximities between nuclei (NOESY), which confirms the connectivity and conformation of the molecule. acs.orgipb.pt

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound Data sourced from publicly available spectral databases. nih.govchemicalbook.com

Nucleus Atom Position Chemical Shift (δ, ppm) Solvent
¹H-CH₂Br~4.95CDCl₃
¹HAromatic H~7.40 - 8.10CDCl₃
¹³C-CH₂Br~31.5CDCl₃
¹³CAromatic C~123 - 134CDCl₃

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to study its fragmentation patterns upon ionization. The molecular formula of the compound is C₁₁H₉Br, corresponding to a monoisotopic mass of approximately 219.99 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which serves as definitive evidence for the elemental composition. rsc.orgnih.gov

Under electron impact (EI) ionization, the molecule undergoes fragmentation, producing a characteristic pattern in the mass spectrum. The molecular ion peak (M⁺) is typically observed. libretexts.org Common fragmentation pathways for aromatic bromides include the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), and the cleavage of the benzylic C-C bond. This results in the formation of a naphthylmethyl cation ([M-Br]⁺) at m/z 141, which is often a prominent peak in the spectrum. libretexts.org The stable aromatic structure can also lead to the observation of the molecular ion as a strong peak. libretexts.org Analysis of these fragmentation patterns helps to confirm the structure of the molecule and its derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and analyzing the vibrational modes of bonds within a molecule. ifo.lviv.ua For this compound, these methods allow for the characteristic vibrations of the naphthalene core and the bromomethyl substituent to be identified.

The IR spectrum of this compound and its derivatives displays several key absorption bands. oup.com The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, generally between 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. researchgate.net

A crucial vibration for identifying the bromomethyl group is the C-Br stretch. This absorption is typically found in the fingerprint region of the IR spectrum, with studies on related compounds suggesting a strong band around 600 cm⁻¹. vulcanchem.com The methylene (-CH₂) portion of the bromomethyl group also has characteristic vibrations, including scissoring, wagging, and twisting modes, though these can sometimes overlap with other bands. researchgate.netuomustansiriyah.edu.iq For example, CH₂ wagging vibrations have been assigned from theoretical calculations to the 1333-1316 cm⁻¹ region in related molecules. researchgate.net

Experimental FTIR and Raman spectra for this compound are available through spectral databases, which confirm these assignments. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate vibrational frequencies, aiding in the precise assignment of experimental bands observed in IR and Raman spectra of naphthalene derivatives. ifo.lviv.uaresearchgate.net

Table 2: Key Vibrational Modes for this compound
Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Reference
C-H Stretch (Aromatic)Naphthalene Ring3100 - 3000 researchgate.net
C-H In-Plane Bend (Aromatic)Naphthalene Ring1300 - 1000 researchgate.net
C-H Out-of-Plane Bend (Aromatic)Naphthalene Ring1000 - 750 researchgate.net
C-Br Stretch-CH₂Br~600 vulcanchem.com
CH₂ Wag-CH₂Br~1330 researchgate.net

Future Directions and Emerging Research Avenues for 1 Bromomethyl Naphthalene

Development of Novel and Sustainable Catalytic Systems for Functionalization

The functionalization of naphthalene (B1677914) derivatives is a cornerstone of synthetic chemistry, and the development of advanced catalytic systems is crucial for enhancing efficiency and sustainability. Future research in this area is likely to focus on several key themes. The application of ruthenium-catalyzed remote C-H functionalization, a powerful tool for modifying aromatic systems, could offer new pathways to selectively introduce functional groups onto the naphthalene ring of 1-(bromomethyl)naphthalene, moving beyond classical electrophilic substitution reactions. rsc.org Furthermore, the exploration of solid catalysts, such as zeolites, for regioselective bromination of naphthalene presents a greener alternative to traditional methods, potentially offering improved selectivity and catalyst recyclability. researchgate.netresearchgate.net

Catalytic ApproachPotential Application for this compoundKey Advantages
Ruthenium-catalyzed C-H functionalizationIntroduction of new functional groups at various positions on the naphthalene core.High regioselectivity, broad substrate scope.
Solid acid catalysts (e.g., Zeolites)Greener synthesis of brominated naphthalene precursors.Recyclability, reduced waste, potential for continuous flow processes. researchgate.net
Naphthalene-based polymer supportsImmobilization of catalysts for cross-coupling and other reactions.Easy catalyst separation and reuse, improved process efficiency. mdpi.com
Transition metal-free catalysisDevelopment of more sustainable synthetic routes for derivatives.Reduced cost and toxicity associated with heavy metal catalysts. dergipark.org.tr

Exploration of Undiscovered Biological Activities and Therapeutic Targets

Naphthalene and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. researchgate.net While the direct therapeutic applications of this compound are not established, its utility as a synthetic precursor suggests that its derivatives hold significant, yet largely unexplored, therapeutic potential. Future research will likely focus on synthesizing libraries of novel compounds derived from this compound and screening them for various biological activities.

Emerging research on naphthalene derivatives has revealed promising activities, including antimicrobial, anti-inflammatory, and anti-amyloidogenic properties, the latter being relevant to Alzheimer's disease. researchgate.netresearchgate.netnih.gov For instance, certain naphthalene derivatives have shown inhibitory effects on the activation of neutrophils, a key component of the inflammatory response. researchgate.net Others have been investigated for their ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. nih.gov Additionally, the synthesis of azanaphthalimide and arylnaphthalimide derivatives has yielded compounds with growth-inhibitory properties in human cancer cell lines. nih.gov By using this compound as a starting material, medicinal chemists can systematically modify the naphthalene core to optimize these activities and identify novel therapeutic targets.

Potential Therapeutic AreaRationale Based on Naphthalene Derivatives
Antimicrobial Naphthalene has been identified as a scaffold for potent antimicrobials effective against a wide range of human pathogens. researchgate.net
Anti-inflammatory Synthetic naphthalene derivatives have demonstrated significant anti-inflammatory activities by inhibiting neutrophil activation. researchgate.net
Neurodegenerative Diseases Naphthalene derivatives have shown anti-amyloidogenic activity, suggesting potential as therapeutic agents for Alzheimer's disease. nih.gov
Anticancer Azanaphthalimide and arylnaphthalimide derivatives have been synthesized and evaluated for their growth-inhibitory properties in several human cell lines. nih.gov

Integration into Advanced Supramolecular Architectures and Nanosystems

The unique structural and electronic properties of the naphthalene unit make this compound an attractive component for the construction of advanced supramolecular architectures and nanosystems. The reactive bromomethyl group allows for its covalent attachment to other molecular building blocks, enabling the synthesis of complex, functional assemblies. Future research is expected to leverage this reactivity to incorporate the naphthyl moiety into systems such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and various nanoparticles.

The integration of this compound into these systems can impart desirable properties. The naphthalene unit can act as a fluorescent reporter, a rigid structural linker, or an electronically active component. In the realm of nanosystems, this compound can be used to functionalize the surface of nanoparticles, tailoring their solubility, biocompatibility, and targeting capabilities for applications in drug delivery and bioimaging. nih.gov The synthesis of nanoparticles through methods like pyrolysis or laser ablation, followed by surface modification using reactive molecules like this compound, is a promising avenue for creating bespoke nanomaterials. nih.govnih.gov The inherent properties of the naphthalene core can be harnessed to create materials with applications in sensors, organic electronics, and catalysis.

Scalable and Industrially Relevant Synthetic Methodologies

For this compound to be widely adopted in industrial applications, the development of scalable, cost-effective, and sustainable synthetic methodologies is paramount. Current laboratory-scale syntheses, such as the bromination of 1-methylnaphthalene (B46632) using N-bromosuccinimide, may not be ideal for large-scale production. guidechem.com Future research will likely focus on process intensification and the development of continuous flow manufacturing processes.

An emerging area of interest is mechanochemistry, which involves conducting chemical reactions in the absence of bulk solvents. researchgate.net The mechanochemical bromination of naphthalene using zeolites as catalysts has been demonstrated, offering a potentially greener and more atom-economical route to brominated naphthalenes. researchgate.net Adapting such technologies for the synthesis of this compound could significantly reduce solvent waste and energy consumption. Furthermore, the development of transition metal-free synthetic approaches, such as the one reported for 2-bromo-3-(bromomethyl)naphthalene, offers a pathway to avoid the costs and potential product contamination associated with metal catalysts. dergipark.org.tr The optimization of reaction conditions, purification methods, and the use of automated synthesis platforms will be crucial for making the production of this compound and its derivatives more industrially viable.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Applied Materials Science

The future of this compound research lies at the intersection of synthetic chemistry and applied materials science. Its role as a versatile chemical building block allows for its incorporation into a wide range of materials, leading to novel properties and applications. chemimpex.com The collaboration between synthetic chemists, who can design and create new derivatives of this compound, and materials scientists, who can characterize and apply these new materials, will be essential for driving innovation.

This interdisciplinary approach will enable the development of advanced materials with tailored functionalities. For example, polymers incorporating the naphthalene moiety, derived from this compound, could exhibit enhanced thermal stability, unique optical properties, or improved mechanical strength. chemimpex.com Its use as an intermediate in the synthesis of fluorescent dyes and organic semiconductors highlights its potential in the field of organic electronics, with applications in flexible displays and solar cells. chemimpex.com As a key starting material for the synthesis of complex molecules, it will continue to play a vital role in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. guidechem.comchemimpex.comfishersci.ca

Research AreaContribution of this compoundPotential Applications
Polymer Chemistry Monomer or functionalizing agent.High-performance polymers, coatings, and adhesives. chemimpex.com
Organic Electronics Precursor to organic semiconductors and fluorescent dyes.Flexible displays, solar cells, and biological imaging. chemimpex.com
Pharmaceutical Synthesis Building block for complex, biologically active molecules.Development of new drugs and therapeutic agents. chemimpex.comfishersci.ca
Agrochemicals Intermediate in the synthesis of novel pesticides and herbicides.Crop protection and agricultural productivity. guidechem.comchemimpex.com

Q & A

Q. What in vitro assays best predict in vivo genotoxicity?

  • Methodological Answer :
  • Ames Test : Use TA98 strain (+S9 metabolic activation) to detect frameshift mutations .
  • Comet Assay : Measure DNA strand breaks in human HepG2 cells post 24-hr exposure .

Environmental & Mechanistic Research

Q. How to evaluate interactions between this compound and co-pollutants (e.g., PAHs)?

  • Methodological Answer :
  • Synergism Testing : Use factorial design experiments (e.g., 2x2 matrix of bromomethylnaphthalene + benzo[a]pyrene) .
  • CYP Inhibition Assays : Quantify metabolic interference via fluorometric CYP450 activity kits .

Q. What advanced imaging techniques elucidate metabolic activation pathways?

  • Methodological Answer :
  • MALDI-TOF Imaging : Localize brominated metabolites in lung/tissue sections .
  • X-ray Crystallography : Resolve enzyme-substrate complexes (e.g., CYP2F2-bound intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.